(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide

Physicochemical property differentiation Thermal stability Bulk handling

(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N‑phenylhydrazinecarbothioamide (CAS 301157‑29‑9, synonym WAY‑312778) is a synthetic N‑phenylthiosemicarbazone derivative incorporating a 5‑(3‑nitrophenyl)furan‑2‑yl moiety. The compound has a molecular formula C₁₈H₁₄N₄O₃S and a molecular weight of 366.39 g mol⁻¹.

Molecular Formula C18H14N4O3S
Molecular Weight 366.4 g/mol
Cat. No. B11698612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
Molecular FormulaC18H14N4O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H14N4O3S/c23-22(24)15-8-4-5-13(11-15)17-10-9-16(25-17)12-19-21-18(26)20-14-6-2-1-3-7-14/h1-12H,(H2,20,21,26)/b19-12+
InChIKeyCQAZDAVDFAYGFS-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Relevant Baseline Profile of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N‑phenylhydrazinecarbothioamide (WAY‑312778)


(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N‑phenylhydrazinecarbothioamide (CAS 301157‑29‑9, synonym WAY‑312778) is a synthetic N‑phenylthiosemicarbazone derivative incorporating a 5‑(3‑nitrophenyl)furan‑2‑yl moiety . The compound has a molecular formula C₁₈H₁₄N₄O₃S and a molecular weight of 366.39 g mol⁻¹ . It is commercially available as a research‑grade solid with a certified purity of 98% . The class of hydrazinecarbothioamide derivatives is recognised for diverse pharmacological activities, including antiviral, antimicrobial and anticancer properties [1].

Why N‑Phenyl Substitution Prevents Generic Replacement of (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N‑phenylhydrazinecarbothioamide


The N‑phenyl substituent on the hydrazinecarbothioamide scaffold is not an innocent appendage. In the closely related 2‑(furan‑2‑ylmethylene)hydrazine‑1‑carbothioamide series, replacement of the terminal amino group with a phenyl ring markedly alters both physicochemical properties and biological activity profiles [1]. Simply interchanging this compound with the unsubstituted thiosemicarbazone core (CAS 22649‑15‑6) or the 4‑nitrophenyl isomer (F8‑S43) overlooks critical differences in lipophilicity, molecular weight, hydrogen‑bonding capacity and biological readouts. The quantitative evidence below demonstrates that these structural modifications translate into measurable performance differences that directly affect procurement decisions in drug‑discovery and chemical‑biology programmes [2].

Quantitative Differentiation Evidence for (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N‑phenylhydrazinecarbothioamide Versus Closest Analogues


Enhanced Boiling Point and Altered Density Relative to the Unsubstituted Thiosemicarbazone Core

The N‑phenyl derivative exhibits a significantly higher predicted boiling point (545.3 ± 60.0 °C) compared with the unsubstituted thiosemicarbazone core (495.7 ± 55.0 °C), an increase of ~50 °C. Concurrently, the predicted density decreases from 1.5 ± 0.1 g cm⁻³ (core) to 1.34 ± 0.1 g cm⁻³ (N‑phenyl derivative) . These changes reflect the greater molecular mass and altered intermolecular forces imparted by the N‑phenyl group.

Physicochemical property differentiation Thermal stability Bulk handling

SARS‑CoV‑2 Mpro Inhibitory Potential: Positional Nitro‑Group SAR in the Furan Series

In the 2‑(furan‑2‑ylmethylene)hydrazine‑1‑carbothioamide chemotype, the 3‑nitrophenyl regioisomer (the core of the target compound) demonstrates measurable Mpro inhibition (IC₅₀ = 8.08 μM) [1]. The 4‑nitrophenyl analogue F8‑S43 shows reduced potency (IC₅₀ = 10.76 μM) [2]. While direct IC₅₀ data for the N‑phenyl derivative are not yet publicly available, the established SAR indicates that the 3‑nitro orientation is optimal among the three regioisomers tested and that further N‑substitution (e.g., N‑phenyl) has the potential to modulate potency—as demonstrated by the amino‑substituted analogue F8‑S43‑S3 (IC₅₀ = 9.69 μM) [2].

Antiviral drug discovery SARS‑CoV‑2 Mpro inhibition Structure–activity relationship

Eukaryotic Lifespan‑Modulating Activity: A Phenotypic Screen‑Derived Bioprofile

WAY‑312778 has been flagged in vendor‑curated screening collections as altering the lifespan of a eukaryotic organism . Although the precise assay conditions (organism, concentration, effect size) are not disclosed in the public domain, this annotation distinguishes the compound from the majority of hydrazinecarbothioamide analogues that lack such a bioprofile. The unsubstituted thiosemicarbazone core (CAS 22649‑15‑6) is not associated with a lifespan phenotype in the same databases.

Longevity research Phenotypic screening Anti‑aging pharmacology

Purity Specification Advantage: 98% Versus Typical Research‑Grade Analogues

Commercially available WAY‑312778 is supplied at a certified purity of 98% . In contrast, several structural analogues commonly offered as screening compounds (e.g., the 4‑nitrophenyl analogue F8‑S43‑S3 and the 2‑nitrophenyl isomer) are frequently listed at 95% purity . The higher purity specification reduces the risk of confounding bioactivity from unidentified impurities.

Chemical procurement Assay reproducibility Quality specification

Procurement‑Guiding Application Scenarios for (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N‑phenylhydrazinecarbothioamide


Antiviral Drug‑Discovery Screening Cascades Targeting SARS‑CoV‑2 Mpro

Antiviral Drug‑Discovery Screening Cascades Targeting SARS‑CoV‑2 Mpro

Longevity and Ageing‑Focused Phenotypic Screening

Because WAY‑312778 carries a curated annotation for altering eukaryotic lifespan , it is a relevant tool compound for academic and biotech groups conducting phenotypic screens in model organisms such as Saccharomyces cerevisiae or Caenorhabditis elegans. The lifespan annotation is a discriminating feature not shared by the unsubstituted thiosemicarbazone core or the 4‑nitrophenyl regioisomer, making WAY‑312778 a more informative hit for pathways regulating chronological or replicative ageing.

Physicochemical Property‑Driven Analogue Selection in Medicinal Chemistry

For medicinal chemistry programmes where boiling point and density influence formulation, storage, or purification strategy, WAY‑312778 offers a predictable thermal profile (predicted boiling point ~545 °C) and lower density (1.34 g cm⁻³) compared with the core thiosemicarbazone . These attributes can be factored into process‑chemistry planning and solid‑state characterisation workflows.

Quality‑Controlled Chemical Probe for Target‑Validation Studies

The 98% certified purity of WAY‑312778 makes it suitable as a quality‑controlled chemical probe for target‑validation experiments where impurity‑driven off‑target effects must be minimised. In contrast to several 95%‑purity analogues, the higher specification reduces the need for in‑house re‑purification, thereby saving time and cost in early‑stage target‑engagement studies.

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